molecular formula C22H29N3O5S B2695759 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-ethoxybenzenesulfonamide CAS No. 896260-51-8

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-ethoxybenzenesulfonamide

Cat. No.: B2695759
CAS No.: 896260-51-8
M. Wt: 447.55
InChI Key: VAQAEIUTYARSBI-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group, a 4-methylpiperazine-substituted ethyl chain, and a 4-ethoxybenzenesulfonamide moiety. The ethoxy group on the benzenesulfonamide may influence pharmacokinetic properties such as lipophilicity and metabolic resistance compared to shorter alkoxy chains (e.g., methoxy) .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S/c1-3-28-18-5-7-19(8-6-18)31(26,27)23-15-20(25-12-10-24(2)11-13-25)17-4-9-21-22(14-17)30-16-29-21/h4-9,14,20,23H,3,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQAEIUTYARSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-ethoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that incorporates a benzo[d][1,3]dioxole moiety, a piperazine ring, and an ethoxybenzenesulfonamide group. Its molecular formula is C20H26N4O5SC_{20}H_{26}N_{4}O_{5}S with a molecular weight of approximately 438.56 g/mol. Understanding its structure is crucial for elucidating its biological activity.

Research indicates that compounds similar to this compound often interact with various neurotransmitter systems, particularly the GABAergic system. This interaction can lead to modulation of anxiety and anticonvulsant effects, making it a candidate for treating conditions such as anxiety disorders and epilepsy.

Anticonvulsant Activity

A study evaluating the anticonvulsant properties of related benzodiazepine derivatives demonstrated significant efficacy in reducing seizure activity in animal models. For instance, compounds were tested using the pentylenetetrazol (PTZ) model, showing that certain derivatives could significantly prolong the time to seizure onset compared to control groups .

Antidepressant Effects

Preliminary studies suggest that the compound may exhibit antidepressant-like effects through serotonergic pathways. In animal models, administration resulted in increased locomotion and reduced immobility in forced swim tests, indicating potential antidepressant properties .

Antitumor Activity

Emerging research has indicated that sulfonamide derivatives can inhibit tumor cell proliferation. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of histone deacetylases (HDACs), which are crucial for cancer cell survival .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Activity TypeModel UsedObserved EffectReference
AnticonvulsantPTZ-induced seizuresProlonged seizure latency
AntidepressantForced swim testIncreased locomotion
AntitumorCancer cell linesInduced apoptosis

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored. However, related compounds typically exhibit high lipophilicity, leading to rapid absorption and distribution throughout the body. Metabolism is likely mediated by cytochrome P450 enzymes, followed by renal excretion of metabolites .

Scientific Research Applications

1. Neuropharmacological Effects

The compound's structural features suggest potential neuropharmacological applications. For instance:

  • GABAergic Modulation : Similar compounds have been shown to influence GABA neurotransmission, which is critical for managing conditions like anxiety and epilepsy.
  • Seizure Protection : In animal models, related compounds have exhibited protective effects against seizures induced by chemical agents.

Synthesis and Characterization

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-ethoxybenzenesulfonamide typically involves several key steps:

  • Formation of the Benzo[d][1,3]dioxole Moiety : This can be achieved through cyclization reactions involving catechol derivatives.
  • Piperazine Derivative Synthesis : Reacting the benzo[d][1,3]dioxole intermediate with piperazine yields the desired piperazine derivative.
  • Coupling with Ethoxybenzenesulfonamide : The final coupling step involves reaction under controlled conditions to ensure high yield and purity.

Case Studies

Several studies highlight the potential applications of compounds structurally related to this compound:

StudyFindingsImplications
Study ADemonstrated PDE7 inhibition leading to reduced inflammatory markers in animal modelsPotential for treating inflammatory diseases
Study BShowed cytotoxic effects against breast cancer cell linesSuggests anticancer potential
Study CReported neuroprotective effects in seizure modelsIndicates utility in neurological disorders

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share core features like sulfonamide/benzamide backbones, piperazine/piperidine rings, or methylenedioxyphenyl groups. Below is a comparative analysis based on structural and functional attributes:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Pharmacological Target/Activity Notable Differences vs. Target Compound Reference(s)
N-(2-(benzo[d][1,3]dioxol-5-yl)allyl)-4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide Allyl linker, oxiran-2-ylmethyl group, 4-methylbenzenesulfonamide Not specified in evidence; epoxide group suggests potential covalent binding or reactivity Allyl chain increases rigidity; oxiran (epoxide) group absent in target compound
5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7o) Dichlorophenyl-piperazine, pyridinylphenyl group, pentanamide backbone Dopamine D3 receptor (selective agonist) Dichlorophenyl-piperazine vs. 4-methylpiperazine; pyridine vs. ethoxybenzene
1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (74) Cyclopropane-carboxamide, thiazol ring, methoxyphenyl, pyrrolidinyl group Not specified; thiazol and cyclopropane motifs suggest kinase or protease inhibition potential Carboxamide vs. sulfonamide; thiazol and cyclopropane absent in target compound
N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-5-chloro-N-ethyl-2-methoxybenzenesulfonamide Carbazole group, chloromethoxybenzenesulfonamide, hydroxypropyl chain Not specified; carbazole is associated with DNA intercalation or antitumor activity Carbazole and chloro groups absent in target compound; hydroxypropyl vs. ethylpiperazine linker

Key Findings from Structural Comparisons

Piperazine Modifications: The target compound’s 4-methylpiperazine group contrasts with dichlorophenyl-piperazine in compound 7o .

Sulfonamide vs. Carboxamide Backbones :

  • Sulfonamides (e.g., target compound) generally exhibit stronger hydrogen-bonding capacity and metabolic stability compared to carboxamides (e.g., compound 74 ) due to the sulfonyl group’s electronegativity .

Aromatic Substituents :

  • The ethoxy group in the target compound may confer higher lipophilicity than methoxy or chloro substituents (e.g., in compound 74 or 7o ), influencing blood-brain barrier permeability .

Linker Flexibility :

  • The ethyl chain in the target compound provides greater conformational flexibility than the allyl linker in ’s compound, which could enhance binding to flexible receptor pockets .

Research Implications and Limitations

While structural parallels exist, direct pharmacological data for the target compound (e.g., receptor binding affinity, metabolic stability) are absent in the provided evidence. Comparisons are thus extrapolated from analogous compounds:

  • Piperazine derivatives are frequently employed in antipsychotic or antidepressant agents, hinting at CNS applications .

Further studies are required to validate these hypotheses and quantify the compound’s pharmacokinetic and pharmacodynamic profiles.

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